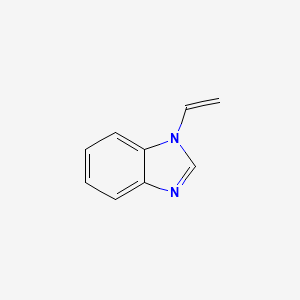

1-Vinyl-1H-benzimidazole

Übersicht

Beschreibung

Molecular Structure Analysis

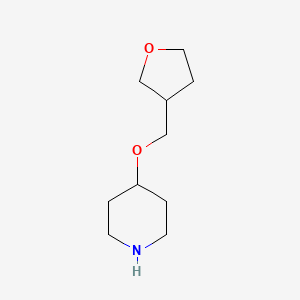

The molecular formula of 1-Vinyl-1H-benzimidazole is C9H8N2 . The InChI Code is 1S/C9H8N2/c1-2-11-7-10-8-5-3-4-6-9(8)11/h2-7H,1H2 .Chemical Reactions Analysis

1-Vinyl-1H-benzimidazole and its derivatives have been a focal point in synthetic chemistry due to their pharmacophoric groups. They are known for significant antiparasitic activity against infectious diseases. These compounds are utilized in the synthesis of various drugs.Physical And Chemical Properties Analysis

1-Vinyl-1H-benzimidazole is a white powder that is soluble in organic solvents such as ethanol and chloroform. It has a molecular weight of 144.18 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

1-Vinyl-1H-benzimidazole and its derivatives have been a focal point in synthetic chemistry due to their pharmacophoric groups, known for significant antiparasitic activity against infectious diseases. These compounds are utilized in the synthesis of various drugs, such as benznidazole, the primary treatment for Chagas disease in Brazil. The synthesis of 2-nitro-1-vinyl-1H-imidazole, in particular, has been highlighted for its simplicity and direct approach, demonstrating potent anti-T. cruzi activity and low cytotoxicity, indicating its potential in antichagasic drug design (Velez et al., 2022).

Biological and Pharmacological Applications

Benzimidazole derivatives have shown a broad spectrum of biological properties. They have been identified as inhibitors of mammalian DNA topoisomerase I, a pivotal enzyme involved in DNA replication. These derivatives are critical in pharmacology for their antibacterial, antifungal, antimicrobial, antiprotozoal, and antihelmintic activities. Additionally, specific 1H-benzimidazole derivatives exhibit potent topoisomerase I inhibition, providing a foundation for the development of novel therapeutic agents (Alpan, Gunes, & Topçu, 2007).

Material Science and Engineering Applications

1-Vinyl-1H-benzimidazole compounds have been utilized in the creation of novel blend membranes for Proton Exchange Membrane Fuel Cells (PEMFC), especially in environments with low relative humidity. These membranes, created by grafting fluorocopolymers with azole functions like imidazole, benzimidazole, and 1H-1,2,4-triazole, have been extensively studied to understand the influence of the azole group on the membrane’s microstructure, thermal properties, and proton conductivity. This research indicates the potential of these compounds in enhancing the performance and efficiency of PEMFCs (Campagne et al., 2013).

Molecular Interaction and Structure Analysis

Studies have also been conducted on the molecular structure and interactions of 1-vinyl-1H-benzimidazole derivatives. Specific intramolecular interactions in these molecules, such as C-H...N, have been characterized using NMR data, revealing the formation of a nine-membered intramolecular ring. This peculiar interaction hints at the unique chemical behavior of these compounds and their potential utility in various chemical and pharmacological applications (Afonin et al., 1991).

Zukünftige Richtungen

Benzimidazole derivatives have shown a broad spectrum of biological properties . They have been identified as inhibitors of mammalian DNA topoisomerase I, a pivotal enzyme involved in DNA replication . These derivatives are critical in pharmacology for their antibacterial, antifungal, antimicrobial, antiprotozoal, and antihelmintic activities . Several promising therapeutic candidates are undergoing human trials, and some of these are going to be approved for clinical use .

Eigenschaften

IUPAC Name |

1-ethenylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-2-11-7-10-8-5-3-4-6-9(8)11/h2-7H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBICSUODQLDGFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C=NC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Vinyl-1H-benzimidazole | |

Synthesis routes and methods

Procedure details

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-(benzo[d]oxazol-2-yl)-3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile](/img/structure/B2826945.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-fluoro-4-methylphenyl)methanone](/img/structure/B2826946.png)

![ethyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2826947.png)

![N-(3-chlorophenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2826952.png)

![N-[(2Z)-6-(aminosulfonyl)-3-(2-methoxyethyl)-1,3-benzothiazol-2(3H)-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2826955.png)

![3-(2,6-dimethylphenyl)-10-methoxy-2,11-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2826960.png)

![5-[5-(allylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2826963.png)